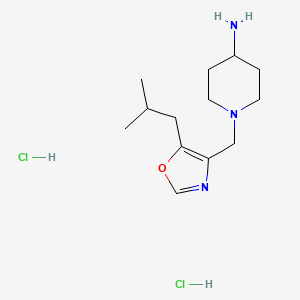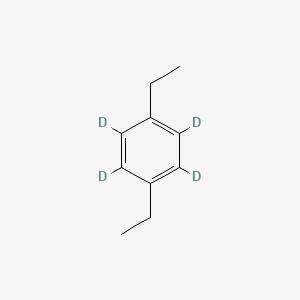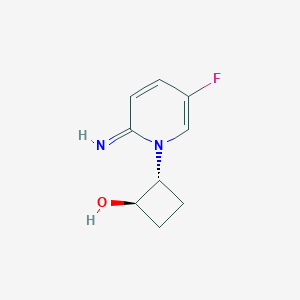![molecular formula C15H16N2O2 B1485009 (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-87-4](/img/structure/B1485009.png)
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Vue d'ensemble
Description
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 4-(3-phenylpropyl)-1H-pyrazole-2-carboxylic acid, is an organic compound that belongs to the class of pyrazole carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 248.27 g/mol. It is a widely used compound in research and development due to its unique properties and potential applications.
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Kumar et al. (2012) synthesized a series of compounds related to your chemical of interest and evaluated them for antimicrobial activity. These compounds, especially those containing a methoxy group, showed good activity comparable with standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Crystal Structure Analysis
Research conducted by Borisova et al. (2016) focused on the stereochemical peculiarities of similar compounds through X-ray structural analysis. This study highlighted the structural features that make certain transformations impossible, contributing to the understanding of the chemical behavior of such compounds (Borisova et al., 2016).
Catalysis and Synthesis
Tayebi et al. (2011) described the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing an efficient method for condensation reactions with good yield and the advantage of catalyst recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Biological Activity Evaluation
Oleshchuk et al. (2019) synthesized derivatives of 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid and assessed their analgesic and antibacterial activities. The study revealed that some of the synthesized compounds possess promising biological activities, marking them as potential candidates for further drug development (Oleshchuk et al., 2019).
Propriétés
IUPAC Name |
(E)-3-[1-(3-phenylpropyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,18,19)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOSMIFVLIKIQD-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)



![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol](/img/structure/B1484935.png)
![trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484936.png)

![1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)




